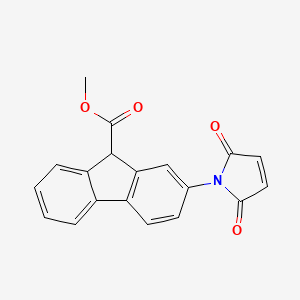![molecular formula C15H24O4 B14733634 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene CAS No. 5426-81-3](/img/structure/B14733634.png)
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups and an ethoxymethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene involves its interaction with specific molecular targets. The methoxy and ethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **1,2
1,2-Dimethoxybenzene: Lacks the ethoxymethyl group, making it less complex.
属性
CAS 编号 |
5426-81-3 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC 名称 |
1,2-dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C15H24O4/c1-11(2)9-18-12(3)19-10-13-7-6-8-14(16-4)15(13)17-5/h6-8,11-12H,9-10H2,1-5H3 |
InChI 键 |
YXFPUEZZZZRKQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(C)OCC1=C(C(=CC=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


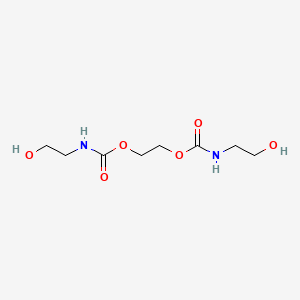
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)
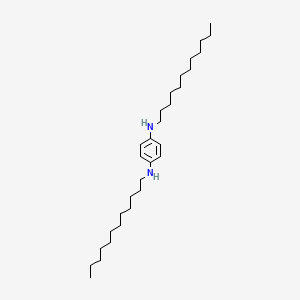
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
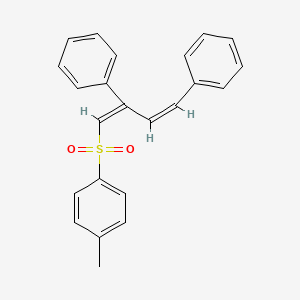
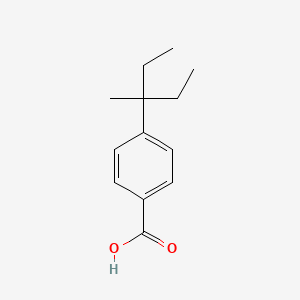
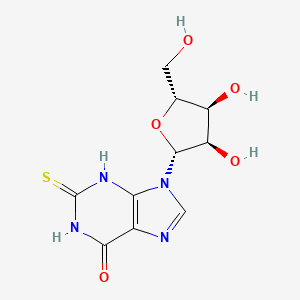
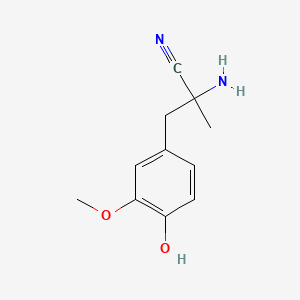
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
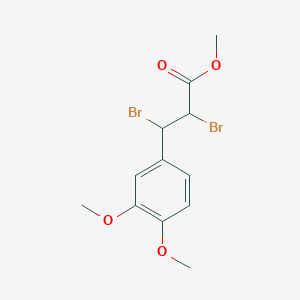
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)

